molecular formula C22H17Cl2N B415639 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B415639
M. Wt: 366.3g/mol
InChI Key: MYCTZYCWFDZEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with dichlorophenyl and tetrahydrobenzoquinoline moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,3-dichlorobenzaldehyde with cyclopentanone in the presence of a base, followed by cyclization and reduction steps, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction time and waste generation .

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. It also exhibits antioxidant properties by scavenging free radicals and terminating radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H17Cl2N

Molecular Weight

366.3g/mol

IUPAC Name

12-(2,3-dichlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C22H17Cl2N/c23-18-10-4-9-17(21(18)24)22-16-8-3-7-15(16)20-14-6-2-1-5-13(14)11-12-19(20)25-22/h1-7,9-12,15-16,22,25H,8H2

InChI Key

MYCTZYCWFDZEKO-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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